5-(2-nitrophenyl)-1H-imidazol-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(2-nitrophenyl)-1H-imidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c10-9-11-5-7(12-9)6-3-1-2-4-8(6)13(14)15/h1-5H,(H3,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJPROSKUZWJNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(N2)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70695740 | |
| Record name | 5-(2-Nitrophenyl)-1H-imidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1141669-75-1 | |
| Record name | 5-(2-Nitrophenyl)-1H-imidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies for 5 2 Nitrophenyl 1h Imidazol 2 Amine
Retrosynthetic Analysis of the 5-(2-nitrophenyl)-1H-imidazol-2-amine Molecular Framework
A logical retrosynthetic analysis of the target molecule, this compound, suggests several key disconnections. The primary disconnection of the imidazole (B134444) ring leads to two main synthetic precursors: a guanidine (B92328) or guanidine equivalent, which provides the N-C-N (amino-carbon-amino) unit, and a three-carbon synthon bearing the 2-nitrophenyl group.
One common approach involves the disconnection of the C4-C5 and N1-C5 bonds, leading to an α-haloketone and guanidine. In this case, the key intermediate would be a 2-halo-1-(2-nitrophenyl)ethan-1-one derivative. This strategy is attractive due to the commercial availability or straightforward synthesis of both precursors.
Alternatively, a disconnection across the N1-C2 and C4-C5 bonds suggests a pathway involving a substituted glyoxal or a related 1,2-dicarbonyl compound derived from 2-nitrophenylacetylene, which would then react with an amino-amidine or a similar precursor.
A third retrosynthetic approach considers the formation of the C5-aryl bond at a late stage. This would involve the synthesis of a 5-halo-1H-imidazol-2-amine intermediate, followed by a cross-coupling reaction, such as a Suzuki or Stille coupling, with a suitable 2-nitrophenylboronic acid or organostannane derivative. However, the regioselective synthesis of the 5-halo-2-aminoimidazole precursor can be challenging.
Classical and Contemporary Approaches to 2-Aminoimidazole Synthesis
The synthesis of the 2-aminoimidazole core is a well-established area of organic chemistry, with numerous methods available. These can be broadly categorized into cyclocondensation reactions and multi-component methodologies.
Cyclocondensation Reactions Employing 2-Nitrophenyl Precursors
The most direct and widely employed method for the synthesis of 5-substituted-2-aminoimidazoles is the cyclocondensation reaction between an α-haloketone and guanidine. In the context of this compound, this would involve the reaction of a 2-halo-1-(2-nitrophenyl)ethan-1-one with guanidine. The α-haloketone can be readily prepared from the corresponding 2'-nitroacetophenone through halogenation with reagents such as N-bromosuccinimide (NBS) or bromine.
The reaction proceeds via initial nucleophilic attack of one of the amino groups of guanidine on the carbonyl carbon of the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the desired 2-aminoimidazole ring. The presence of the electron-withdrawing nitro group on the phenyl ring can influence the reactivity of the ketone and the stability of the intermediates.
| Precursor 1 | Precursor 2 | Reagents and Conditions | Product | Yield (%) |
| 2-Bromo-1-(2-nitrophenyl)ethan-1-one | Guanidine hydrochloride | NaOEt, EtOH, reflux | This compound | Not specified |
| 2-Chloro-1-(2-nitrophenyl)ethan-1-one | Guanidine | Base, Solvent, Heat | This compound | Not specified |
This table presents hypothetical reaction conditions based on general procedures for 2-aminoimidazole synthesis, as specific yield data for the target compound was not available in the provided search results.
Multi-component Reaction Methodologies for Imidazole Ring Construction
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single pot. nih.gov Several MCRs have been developed for the synthesis of substituted imidazoles. For the construction of this compound, a three-component reaction could be envisioned.
One such strategy could involve the reaction of 2-nitrobenzaldehyde, a source of the C4 and C5 carbons (such as a glyoxal derivative or a protected acetylene), and guanidine. The reaction would proceed through a series of tandem reactions, including imine formation, cyclization, and aromatization, to yield the final product. The specific choice of the C2 synthon is crucial for the successful implementation of this strategy.
| Component 1 | Component 2 | Component 3 | Catalyst/Solvent | Product |
| 2-Nitrobenzaldehyde | Tosylmethyl isocyanide (TosMIC) | Guanidine | Base, e.g., K2CO3 | This compound |
| 2-Nitrophenylacetylene | Guanidine derivative | Oxidant | Metal catalyst | This compound |
This table illustrates potential multi-component reaction strategies. Specific conditions and yields would require experimental validation.
Regioselective Introduction of the 2-Amino Functionality
An alternative to constructing the 2-aminoimidazole ring in one step is to introduce the amino group onto a pre-formed 5-(2-nitrophenyl)imidazole scaffold. This approach, however, is often challenging due to the potential for multiple reactive sites on the imidazole ring.
Direct amination of 5-(2-nitrophenyl)imidazole at the C2 position is generally difficult. A more viable strategy involves the conversion of a 2-halo-5-(2-nitrophenyl)imidazole or a 5-(2-nitrophenyl)imidazole-2-sulfonic acid derivative. For instance, a 2-bromo-5-(2-nitrophenyl)imidazole could be subjected to a nucleophilic substitution reaction with ammonia or a protected amine, followed by deprotection. Alternatively, a Buchwald-Hartwig amination could be employed, though this is more commonly used for N-arylation.
Optimization of Reaction Parameters and Conditions
The yield and purity of this compound are highly dependent on the reaction parameters. Careful optimization of the solvent, temperature, reaction time, and the nature of the base (in the case of cyclocondensation reactions) is crucial for an efficient synthesis.
Solvent Effects and Reaction Media
The choice of solvent can significantly impact the rate and outcome of the synthesis of 2-aminoimidazoles. mdpi.com In cyclocondensation reactions between α-haloketones and guanidine, polar protic solvents like ethanol or isopropanol are commonly used, as they can solvate the ionic intermediates and facilitate the reaction.
More recently, the use of greener and more sustainable reaction media has been explored. Deep eutectic solvents (DESs), for example, have been shown to be effective in promoting the synthesis of 2-aminoimidazoles, often leading to shorter reaction times and simpler work-up procedures. mdpi.com The use of microwave irradiation in conjunction with various solvents has also been reported to accelerate the reaction and improve yields.
| Solvent | Temperature (°C) | Reaction Time (h) | Observations |
| Ethanol | Reflux | 12-24 | Standard conditions, moderate yields. |
| Dimethylformamide (DMF) | 80-100 | 6-12 | Can lead to higher yields but requires careful purification. |
| Deep Eutectic Solvent (e.g., Choline chloride:Urea) | 80 | 4-6 | "Green" alternative, potentially faster reaction rates and easier work-up. mdpi.com |
| Microwave Irradiation (in a suitable solvent) | Varies | 0.5-2 | Significant rate enhancement. |
This table provides a general overview of the influence of different solvents on the synthesis of 2-aminoimidazoles, based on literature for analogous compounds.
Temperature and Pressure Influences on Reaction Efficiency
The thermal conditions and pressure under which the synthesis of this compound is conducted are critical parameters that significantly dictate the reaction's efficiency, yield, and selectivity. While specific thermodynamic and kinetic data for this particular compound are not extensively detailed in publicly available literature, general principles derived from the synthesis of related substituted imidazoles provide valuable insights.
Typically, the formation of the imidazole ring is an endothermic process requiring an initial energy input to overcome the activation barrier. Consequently, elevating the reaction temperature often leads to an increased reaction rate. For instance, in the synthesis of 2,4,5-trisubstituted imidazoles, reactions are frequently conducted at elevated temperatures, sometimes at the reflux temperature of the solvent used. nih.gov However, excessively high temperatures can be detrimental, leading to the formation of undesired byproducts through side reactions or even decomposition of the reactants or the product itself. The nitro group on the phenyl ring is particularly sensitive to high temperatures and reducing conditions, which might lead to unwanted reductions or side reactions.
The optimal temperature is therefore a delicate balance between achieving a practical reaction rate and minimizing byproduct formation. This is often determined empirically for a specific synthetic route. Microwave-assisted synthesis, a technique that utilizes microwave irradiation to heat the reaction mixture, has emerged as a method to significantly reduce reaction times compared to conventional heating. wjbphs.com This rapid heating can lead to higher yields and cleaner reaction profiles by minimizing the time the reactants are exposed to high temperatures.
Pressure is a less commonly manipulated variable in the synthesis of many substituted imidazoles unless gaseous reagents are involved or the reaction volume changes significantly. Most syntheses are conducted at atmospheric pressure. researchgate.net However, in certain catalyzed reactions, particularly those involving gases like hydrogen (in case of a subsequent reduction of the nitro group) or in supercritical fluid media, pressure can become a crucial parameter influencing reaction rates and equilibria. For many standard condensation reactions leading to the imidazole core, conducting the synthesis at ambient pressure is sufficient and more practical for laboratory and industrial-scale production.
Catalyst Selection and Loading
Types of Catalysts in Imidazole Synthesis:
Brønsted Acids: Simple acids like acetic acid are commonly used, often serving as both a catalyst and a solvent. nih.gov Other catalysts such as L-proline have also been shown to be effective.
Lewis Acids: Lewis acids like InCl₃·3H₂O and Zr(acac)₄ have been successfully employed to catalyze the one-pot synthesis of trisubstituted imidazoles. sciepub.com
Ionic Liquids: Brønsted acidic ionic liquids, such as diethyl ammonium hydrogen phosphate, have been utilized as green and reusable catalysts, often enabling the reaction to proceed under solvent-free conditions. sciepub.com
Heterogeneous Catalysts: Solid-supported catalysts are gaining traction due to their ease of separation from the reaction mixture and potential for reusability. Examples include silica-supported tungstosilicic acid and various nanocatalysts. acgpubs.orgdntb.gov.ua These are central to the development of more sustainable synthetic processes.
The catalyst loading, or the amount of catalyst used relative to the reactants, is a critical parameter to optimize. Insufficient catalyst loading may result in sluggish or incomplete reactions, while excessive loading can lead to increased costs, potential side reactions, and complications in product purification. The optimal loading is typically determined through screening experiments. For example, in the synthesis of 1-substituted tetrazoles using a magnetic nanocatalyst, catalyst loading was optimized to be as low as 0.6-0.9 mol%. nih.gov Similarly, in the synthesis of 2,4,5-trisubstituted imidazoles, a 3 mmol loading of an ionic liquid catalyst was effective for a 10 mmol scale reaction. sciepub.com
The following table summarizes various catalysts used in the synthesis of related imidazole compounds, which could be adapted for the synthesis of this compound.
| Catalyst Type | Specific Example | Typical Loading | Reaction Conditions | Reference |
| Brønsted Acid | Acetic Acid | Solvent quantity | Reflux | nih.gov |
| Ionic Liquid | Diethyl ammonium hydrogen phosphate | 3 mmol per 10 mmol reactant | 100°C, Solvent-free | sciepub.com |
| Heterogeneous | Fe₃O₄@SiO₂-Im[Br]-SB-Cu(II) | 0.6 mol% | 40°C, Water | nih.gov |
| Lewis Acid | InCl₃·3H₂O | Catalytic amount | Not specified | sciepub.com |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and sustainable manufacturing processes. Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wjbphs.com
Solvent-Free or Aqueous Medium Syntheses
A key principle of green chemistry is the use of safer solvents or the elimination of solvents altogether. nih.gov Traditional organic solvents are often volatile, flammable, and toxic, contributing to environmental pollution and health risks.
Solvent-Free Synthesis: Conducting reactions without a solvent (neat conditions) offers significant advantages, including reduced waste, lower costs, and simplified purification procedures. qub.ac.uk For the synthesis of substituted imidazoles, solvent-free methods have been successfully developed, often in conjunction with microwave irradiation or the use of catalysts that are liquid under the reaction conditions, such as certain ionic liquids. sciepub.comresearchgate.net These reactions are typically heated to melt the reactants, allowing the reaction to proceed in the liquid phase.
Aqueous Medium Synthesis: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. researchgate.net While organic compounds often have limited solubility in water, performing reactions in aqueous media can sometimes offer unique reactivity and selectivity. mdpi.com The development of water-tolerant catalysts is crucial for this approach. For instance, novel nano-catalysts have been designed to function efficiently in water for the synthesis of various heterocyclic compounds, including tetrazoles, which are structurally related to imidazoles. nih.gov
Atom Economy Considerations
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. researchgate.netjocpr.com It is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants, then multiplying by 100.
A reaction with high atom economy maximizes the incorporation of reactant atoms into the final product, thereby minimizing waste. Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are excellent examples of atom-economical syntheses. sciepub.com The synthesis of substituted imidazoles is often designed as a one-pot, three-component reaction involving a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source (like ammonium acetate). sciepub.com This approach is inherently more atom-economical than a multi-step synthesis where protecting groups and intermediate workups generate significant waste. For example, cycloaddition reactions like the Diels-Alder reaction can exhibit 100% atom economy. nih.gov
Use of Sustainable Catalytic Systems
The development and use of sustainable catalysts are central to green chemistry. researchgate.net Ideal catalysts are highly active and selective, operate under mild conditions (low temperature and pressure), and can be easily separated from the product and reused multiple times. researchgate.net
Biocatalysts: Enzymes are highly efficient and selective catalysts that operate under mild aqueous conditions. While their application in the synthesis of complex imidazoles is still an emerging area, biocatalysis offers a highly sustainable alternative to traditional chemical catalysis.
Catalysts from Renewable Feedstocks: Another aspect of sustainable catalysis involves using catalysts derived from renewable sources. While not yet common for imidazole synthesis, research into bio-derived ligands and supports is an active area of green chemistry.
The table below provides examples of sustainable catalytic systems that could be applied to the synthesis of this compound.
| Catalyst System | Type | Key Advantages | Potential Application | Reference |
| Diethyl ammonium hydrogen phosphate | Ionic Liquid | Reusable, enables solvent-free conditions | One-pot imidazole synthesis | sciepub.com |
| MNP-cellulose-OSO₃H | Heterogeneous | Magnetic separation, reusable, efficient | Synthesis of trisubstituted imidazoles | researchgate.net |
| Fe₃O₄@SiO₂-Im[Br]-SB-Cu(II) | Heterogeneous Nanocatalyst | High activity in water, magnetic separation, reusable | Synthesis of N-containing heterocycles | nih.gov |
Chemical Reactivity and Potential Transformations
Transformations Involving the 2-Amino Group
The 2-amino group is a key site for functionalization. It can undergo a variety of reactions common to primary amines, such as acylation, alkylation, and diazotization. These transformations would allow for the introduction of a wide range of substituents, enabling the synthesis of a library of derivatives with potentially diverse properties.
Reactions of the Nitrophenyl Moiety
The nitrophenyl group is a versatile handle for further chemical modification. The nitro group itself can be reduced to an amino group using various reducing agents. This transformation would yield 5-(2-aminophenyl)-1H-imidazol-2-amine, a compound with two amino groups that could be further functionalized. Additionally, the nitro group activates the phenyl ring towards nucleophilic aromatic substitution, although this is generally less facile than in systems with multiple nitro groups. nih.gov
Theoretical and Computational Chemistry Investigations
Electronic Structure and Molecular Geometry Calculations
Theoretical calculations are instrumental in elucidating the fundamental electronic properties and the three-dimensional arrangement of atoms in 5-(2-nitrophenyl)-1H-imidazol-2-amine.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of a molecule. For derivatives of imidazole (B134444), DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311+G(d,p), can accurately predict geometric parameters. researchgate.net
Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Substituted Imidazole Derivative (Example)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-N (imidazole) | 1.334 | ||
| C=C (imidazole) | 1.375 | ||
| N-C-N (imidazole) | 110.5 | ||
| C-N-C (imidazole) | 107.8 | ||
| Phenyl-Imidazole | 45.2 |
Note: The data in this table is hypothetical and serves as an illustration of the type of information obtained from DFT calculations for a substituted imidazole. It does not represent the actual calculated values for this compound.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining molecular stability and reactivity. orientjchem.org A smaller energy gap suggests higher reactivity. orientjchem.org
For nitrophenyl-substituted imidazole derivatives, the HOMO is often localized on the electron-rich imidazole ring and the amino group, while the LUMO is typically centered on the electron-withdrawing nitrophenyl ring. scispace.com This separation of frontier orbitals suggests a potential for intramolecular charge transfer (ICT) upon electronic excitation. rsc.org The analysis of the HOMO and LUMO compositions provides insights into the sites susceptible to electrophilic and nucleophilic attack.
Table 2: Illustrative FMO Analysis Data for a Nitrophenyl-Substituted Imidazole (Example)
| Parameter | Energy (eV) |
| EHOMO | -6.2 |
| ELUMO | -2.5 |
| Energy Gap (ΔE) | 3.7 |
Note: The data in this table is hypothetical and serves as an illustration of the type of information obtained from FMO analysis. It does not represent the actual calculated values for this compound.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red or yellow) are indicative of electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
In this compound, the MEP surface would likely show a high negative potential around the oxygen atoms of the nitro group and the nitrogen atoms of the imidazole ring, making them potential sites for interaction with electrophiles or hydrogen bond donors. orientjchem.orgresearchgate.net Conversely, the hydrogen atoms of the amine group and the imidazole NH would exhibit a positive potential, indicating their susceptibility to interaction with nucleophiles or hydrogen bond acceptors.
Conformational Analysis and Dynamics
Molecules are not static entities; they are in constant motion. Understanding the conformational landscape and dynamic behavior of this compound is essential for a complete picture of its properties.
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can explore the conformational space of a molecule, providing insights into its flexibility, preferred conformations, and the transitions between them. scielo.br
For imidazole derivatives, MD simulations can be employed to understand how the molecule behaves in different environments, such as in solution or interacting with a biological target. nih.govnih.gov In the case of this compound, MD simulations could reveal the rotational freedom of the nitrophenyl group relative to the imidazole ring and how this is influenced by solvent interactions or intramolecular forces. These simulations can also help in understanding the dynamic stability of different conformers. scielo.br
The structure and conformation of this compound can be significantly influenced by intramolecular interactions, particularly hydrogen bonding. An intramolecular hydrogen bond can form between the amino group (-NH2) or the imidazole N-H and one of the oxygen atoms of the ortho-positioned nitro group.
The presence of an intramolecular hydrogen bond in o-nitrophenol is a well-known phenomenon that affects its physical properties. vedantu.com A similar interaction in this compound would lead to a more planar and rigid conformation, which in turn would influence its electronic properties and interaction with other molecules. Computational studies on related systems have shown that intramolecular hydrogen bonds can stabilize specific conformations and affect the accessibility of the lone pairs of the imidazole nitrogen atoms, thereby modulating the molecule's potential to act as a ligand or interact with biological targets. researchgate.net The strength and existence of such a bond in this compound would be a key area of investigation in a detailed computational study.
Prediction of Chemical Reactivity and Selectivity
The chemical reactivity and selectivity of "this compound" can be thoroughly investigated using computational chemistry methods. These theoretical approaches provide insights into the molecule's behavior in chemical reactions, helping to predict which sites are more likely to react and under what conditions.
The study of reaction mechanisms is a cornerstone of computational chemistry. For a molecule like "this compound," density functional theory (DFT) is a powerful tool to map out potential reaction pathways. By calculating the potential energy surface, researchers can identify transition states—the highest energy points along a reaction coordinate—and the stable intermediates.
The energy difference between the reactants and the transition state is known as the activation energy or energy barrier. A lower energy barrier indicates a faster reaction. For instance, in the synthesis of related imidazole derivatives, computational studies have been used to determine the most favorable reaction pathways by comparing the energy barriers of different potential routes. This type of analysis is crucial for optimizing reaction conditions, such as temperature and catalysts, to improve yields and reduce byproducts. While specific data for the target compound is unavailable, studies on similar molecules demonstrate the utility of these methods.
"this compound" can exist in different tautomeric forms. Tautomers are isomers that readily interconvert, most commonly through the migration of a proton. The 2-aminoimidazole core can exhibit amine-imine tautomerism, and the presence of the imidazole ring allows for prototropic shifts between the nitrogen atoms.
Computational methods, particularly DFT, are employed to determine the relative stability of these tautomers. By calculating the Gibbs free energy of each possible tautomeric form in both the gas phase and in different solvents (using models like the Polarizable Continuum Model), scientists can predict the predominant tautomer under specific conditions. nih.gov For related nitrogen-containing heterocyclic compounds, it has been shown that the relative stability of tautomers can be significantly influenced by the solvent environment and by intramolecular hydrogen bonding. nih.govacs.org These studies are critical as different tautomers can exhibit distinct chemical and biological properties.
Table 1: Illustrative Relative Energies of Tautomers for a Hypothetical Imidazole Derivative
| Tautomeric Form | Gas Phase Relative Energy (kcal/mol) | Aqueous Phase Relative Energy (kcal/mol) |
| Amine Tautomer | 0.00 | 0.00 |
| Imine Tautomer A | +5.2 | +3.8 |
| Imine Tautomer B | +7.1 | +6.5 |
Note: This table is for illustrative purposes only and does not represent actual data for "this compound."
Spectroscopic Property Prediction via Computational Methods
Computational chemistry is an invaluable tool for predicting and interpreting the spectroscopic properties of molecules. These predictions can aid in the identification and characterization of newly synthesized compounds.
For "this compound," methods like DFT and time-dependent DFT (TD-DFT) can be used to simulate various types of spectra. researchgate.net
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net These calculated shifts, when compared to experimental data, can confirm the proposed molecular structure and help in the assignment of signals. researchgate.net
Electronic Spectroscopy (UV-Vis): TD-DFT calculations are used to predict the electronic transitions of a molecule, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region. researchgate.net These calculations can provide insights into the molecule's electronic structure, including the energies of its frontier molecular orbitals (HOMO and LUMO).
Table 2: Illustrative Predicted Spectroscopic Data for a Hypothetical Nitrophenyl-Imidazole Compound
| Spectroscopic Technique | Predicted Data Type | Illustrative Predicted Values |
| ¹H NMR | Chemical Shift (ppm) | Aromatic Protons: 7.2-8.5 ppm; Amine Protons: 5.5 ppm |
| ¹³C NMR | Chemical Shift (ppm) | Imidazole Carbons: 115-150 ppm; Phenyl Carbons: 120-148 ppm |
| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | N-H stretch: ~3400 cm⁻¹; NO₂ stretch: ~1520 cm⁻¹, ~1350 cm⁻¹ |
| UV-Vis Spectroscopy | Maximum Absorption (λₘₐₓ) | ~280 nm, ~350 nm |
Note: This table is for illustrative purposes only and does not represent actual data for "this compound."
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound in solution. One-dimensional (1D) NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
In the ¹H NMR spectrum, the chemical shifts (δ) of the protons on the nitrophenyl and imidazole rings are diagnostic. The aromatic protons typically appear as multiplets in the downfield region, with their specific shifts and coupling constants (J) revealing their relative positions. The protons of the imidazole ring and the amine group also exhibit characteristic signals. mdpi.com For instance, in related 2-aminoimidazole derivatives, the N-H proton of the amine group often appears as a broad singlet. mdpi.commdpi.com
The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon atoms in the molecule. The chemical shifts indicate the type of carbon (aliphatic, aromatic, or part of a heteroaromatic system) and its electronic environment. Carbons attached to electronegative atoms like nitrogen and those in the nitro-substituted aromatic ring are typically shifted further downfield. mdpi.comresearchgate.net
Advanced two-dimensional (2D) NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be employed to determine the spatial proximity of protons, helping to confirm the regiochemistry, such as the 5-substitution on the imidazole ring. rsc.org
Illustrative ¹H and ¹³C NMR Data for this compound Note: The following data are representative values based on analyses of structurally similar compounds. mdpi.comnih.govrsc.org
| Atom Type | Technique | Expected Chemical Shift (δ) in ppm | Multiplicity/Coupling |
| Imidazole-H4 | ¹H NMR | ~7.1-7.4 | s (singlet) |
| Amine-NH₂ | ¹H NMR | ~5.5-6.0 | br s (broad singlet) |
| Imidazole-NH | ¹H NMR | ~12.0-12.5 | br s (broad singlet) |
| Nitrophenyl-H | ¹H NMR | ~7.3-8.2 | m (multiplet) |
| Imidazole-C2 | ¹³C NMR | ~144-148 | - |
| Imidazole-C4 | ¹³C NMR | ~110-115 | - |
| Imidazole-C5 | ¹³C NMR | ~135-140 | - |
| Nitrophenyl-C | ¹³C NMR | ~120-150 | - |
Advanced Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis
Advanced mass spectrometry (MS) is critical for confirming the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS), often utilizing techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, provides a highly accurate mass measurement of the molecular ion. rsc.orguu.se This accuracy allows for the unambiguous determination of the molecular formula (C₉H₈N₄O₂) by comparing the experimental mass to the theoretical mass.
Tandem mass spectrometry (MS/MS or MSⁿ) is employed to study the fragmentation pathways of the protonated molecular ion ([M+H]⁺). chromatographyonline.com In this technique, the molecular ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. Analyzing these fragments helps to piece together the molecular structure, confirming the connectivity of the nitrophenyl and amino-imidazole moieties. Common fragmentation patterns for related structures include the loss of small neutral molecules like water (H₂O), carbon monoxide (CO), or cleavage of substituent groups. researchgate.netnih.gov For this compound, characteristic fragmentation would likely involve the loss of the nitro group (NO₂) or cleavage within the imidazole ring. nih.gov
Expected High-Resolution Mass Spectrometry Data
| Ion | Formula | Calculated m/z | Technique |
| [M+H]⁺ | C₉H₉N₄O₂⁺ | 205.0720 | HRMS (ESI-TOF/Orbitrap) |
| [M-NO₂+H]⁺ | C₉H₉N₃⁺ | 159.0818 | MS/MS |
| [M-H₂O+H]⁺ | C₉H₇N₄O⁺ | 187.0614 | MS/MS |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov These methods are excellent for identifying the functional groups present in this compound. While IR spectroscopy measures the absorption of infrared light due to changes in the molecular dipole moment, Raman spectroscopy measures the inelastic scattering of light resulting from changes in molecular polarizability. nih.gov
The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amine (NH₂) and imidazole groups, C-H stretching of the aromatic ring, and the strong, distinctive asymmetric and symmetric stretches of the nitro (NO₂) group. mdpi.com The C=N and C-N stretching vibrations within the imidazole ring also produce signals in the fingerprint region. researchgate.net Raman spectroscopy is particularly sensitive to the vibrations of the aromatic rings and the symmetric nitro stretch, providing complementary data to the IR spectrum. researchgate.net
Characteristic Vibrational Frequencies Note: Values are based on typical frequency ranges for the specified functional groups. mdpi.comresearchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| Amine & Imidazole (N-H) | Stretching | 3100 - 3450 | IR, Raman |
| Aromatic (C-H) | Stretching | 3000 - 3100 | IR, Raman |
| Nitro (N-O) | Asymmetric Stretch | 1500 - 1550 | IR |
| Nitro (N-O) | Symmetric Stretch | 1330 - 1370 | IR, Raman |
| Imidazole (C=N) | Stretching | 1580 - 1650 | IR, Raman |
| Aromatic (C=C) | Ring Stretching | 1450 - 1600 | IR, Raman |
X-ray Diffraction (XRD) for Solid-State Structural Elucidation
Single-crystal X-ray diffraction (XRD) is the most powerful technique for the unambiguous determination of the three-dimensional structure of this compound in the solid state. This method provides precise atomic coordinates, from which exact bond lengths, bond angles, and torsion angles can be calculated. researchgate.net
Illustrative Crystal Data Parameters Note: The following parameters are representative of related small organic molecules and serve as an example of data obtained from an XRD experiment. nih.govmdpi.com
| Parameter | Description | Example Value |
| Crystal System | The geometric classification of the crystal lattice. | Monoclinic |
| Space Group | The symmetry group of the crystal. | P2₁/n |
| a, b, c (Å) | The lengths of the unit cell axes. | a = 11.2, b = 7.0, c = 20.0 |
| β (°) | The angle of the unit cell axis. | β = 98.0° |
| Z | The number of molecules per unit cell. | 4 |
| Hydrogen Bonds | Key intermolecular interactions identified. | N-H···N, N-H···O |
UV-Visible Spectroscopy for Electronic Transitions and Chromophore Analysis
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is used to analyze the electronic structure and identify the chromophores within this compound.
The primary chromophores in this molecule are the nitrophenyl group and the heteroaromatic imidazole ring. The spectrum is expected to show strong absorption bands corresponding to π → π* transitions associated with the conjugated π-electron systems of both rings. The presence of the nitro group, a strong electron-withdrawing group, and the amino group, an electron-donating group, can cause shifts in the absorption maxima (λ_max) compared to the unsubstituted parent rings. Additionally, n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, may be observed, typically as weaker absorption bands at longer wavelengths. researchgate.netmdpi.com
Expected Electronic Transitions
| Transition Type | Chromophore | Expected λ_max Range (nm) |
| π → π | Phenyl Ring / Imidazole Ring | 250 - 280 |
| π → π | Nitrophenyl System | 300 - 350 |
| n → π* | Nitro Group / Imidazole Nitrogens | > 350 |
Chromatographic Separation and Purity Assessment Techniques
Chromatographic methods are essential for the purification of this compound and for the assessment of its purity.
Thin-Layer Chromatography (TLC) is a rapid, qualitative technique used to monitor the progress of a chemical reaction and to determine the appropriate solvent system for column chromatography. mdpi.comnih.gov By spotting the reaction mixture on a silica (B1680970) gel plate and eluting with a suitable mobile phase (e.g., a mixture of ethyl acetate (B1210297) and hexane), the separation of the product from starting materials and byproducts can be visualized under UV light. rsc.org
Flash Column Chromatography is a preparative technique used to purify the compound on a larger scale. The crude product is loaded onto a column packed with a stationary phase (typically silica gel), and a solvent system identified by TLC is used to elute the desired compound, separating it from impurities. rsc.org
High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative technique for assessing the final purity of the synthesized compound. mdpi.com Using a reverse-phase column (e.g., C18) and a mobile phase such as a mixture of acetonitrile (B52724) and water, a sharp, single peak for the compound indicates high purity. The area of the peak is proportional to the concentration, allowing for quantitative purity determination, often greater than 95% or 99%.
Summary of Chromatographic Techniques
| Technique | Stationary Phase | Typical Mobile Phase | Primary Application |
| Thin-Layer Chromatography (TLC) | Silica Gel F₂₅₄ | Ethyl Acetate / Hexane | Reaction monitoring, solvent screening |
| Flash Column Chromatography | Silica Gel | Ethyl Acetate / Hexane | Preparative purification |
| High-Performance Liquid Chromatography (HPLC) | C18 (Reverse-Phase) | Acetonitrile / Water | Quantitative purity assessment |
Conclusion
Chemical Transformations and Derivatization of 5 2 Nitrophenyl 1h Imidazol 2 Amine
Functionalization at the Imidazole (B134444) Nitrogen Atoms
The imidazole ring of 5-(2-nitrophenyl)-1H-imidazol-2-amine contains two nitrogen atoms, creating a tautomeric system where the proton can reside on either nitrogen. This allows for functionalization, such as alkylation or acylation, at either the N-1 or N-3 position. The imidazole ring is electron-rich and can act as a nucleophile. researchgate.net The pKaH of the imidazole ring is approximately 7.1, meaning it can be readily protonated or functionalized under appropriate conditions. nih.gov
Alkylation, typically with alkyl halides in the presence of a base, or acylation with acid chlorides or anhydrides, can introduce a variety of substituents onto the imidazole nitrogen. Due to the tautomerism, these reactions often yield a mixture of N-1 and N-3 substituted isomers. The ratio of these isomers can be influenced by the nature of the substituent, the reaction conditions, and the steric hindrance imposed by the adjacent nitrophenyl group. The nucleophilicity of the imidazole nitrogen can be harnessed in multicomponent reactions to construct more complex heterocyclic systems. pearson.com
Reactions at the 2-Amino Group
The 2-amino group on the imidazole ring is a key functional handle for derivatization. Its reactivity is characteristic of primary aromatic amines, though modulated by the electronic properties of the heterocyclic ring.
Common transformations include:
Acylation: Reaction with acid chlorides or anhydrides in the presence of a base yields the corresponding amides. This is a standard method for installing a wide array of functional groups.
Sulfonylation: Treatment with sulfonyl chlorides provides sulfonamides, which are important pharmacophores.
Diazotization: The amino group can react with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt. youtube.com This intermediate is highly versatile and can be converted into various other functional groups (e.g., -OH, -F, -Cl, -Br, -CN) through Sandmeyer or related reactions. However, the stability of heteroaromatic diazonium salts can be variable. youtube.com
Condensation: The amino group can condense with aldehydes or ketones to form Schiff bases (imines), which can serve as intermediates for further synthetic elaborations. youtube.com
Transformations Involving the Nitrophenyl Moiety
The nitrophenyl group is a critical component of the molecule, offering pathways for significant structural modification.
The reduction of the aromatic nitro group to a primary amine is one of the most important transformations for this compound, yielding 5-(2-aminophenyl)-1H-imidazol-2-amine. This transformation drastically alters the electronic properties of the molecule, converting a strongly electron-withdrawing group into a strongly electron-donating one. A variety of methods are available for this reduction, offering different levels of chemoselectivity. libretexts.orgnih.gov
Common catalytic systems include:
Catalytic Hydrogenation: This is a widely used method, employing catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas. organic-chemistry.org While highly efficient, it may also reduce other susceptible functional groups.
Metal/Acid Systems: Reagents such as tin(II) chloride (SnCl₂) in concentrated HCl, iron (Fe) in acetic acid, or zinc (Zn) in acidic conditions provide milder and often more chemoselective alternatives to catalytic hydrogenation. organic-chemistry.orgnih.gov
Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or sodium borohydride (B1222165) in the presence of a catalyst is another effective method. nih.gov
Table 1: Comparison of Selected Reagents for Nitro Group Reduction
Reagent System Typical Conditions Selectivity & Notes Reference H₂, Pd/C MeOH or EtOH, room temp to 50°C, H₂ atmosphere Highly efficient but can reduce other groups (alkenes, alkynes, etc.). nih.gov SnCl₂·2H₂O EtOH or EtOAc, reflux Good chemoselectivity; tolerates many functional groups. [2, 8] Fe / HCl or NH₄Cl EtOH/H₂O, reflux Classical, inexpensive, and effective method. nih.gov NaBH₄, NiCl₂ or Pd/C MeOH/H₂O, room temp Milder conditions; NaBH₄ acts as the hydrogen source. wikipedia.org
Direct functionalization of the phenyl ring is challenging but possible under specific conditions.
Electrophilic Aromatic Substitution (SEAr): The nitro group is a powerful deactivating group and a meta-director for electrophilic substitution. wikipedia.org The imidazole ring is an activating group. The combined effect makes further electrophilic substitution on the phenyl ring difficult and unlikely to be regioselective. Reactions like nitration, halogenation, or Friedel-Crafts would require harsh conditions and likely result in complex product mixtures. wikipedia.orgmasterorganicchemistry.com
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group strongly activates the aromatic ring for nucleophilic attack, particularly at the ortho and para positions. nih.gov In this compound, a strong nucleophile could potentially displace the nitro group. The reaction proceeds through a Meisenheimer complex intermediate, and its success depends on the nucleophile and reaction conditions. nih.govnih.gov This pathway offers a route to introduce nucleophiles like alkoxides, thiolates, or amines directly onto the phenyl ring.
Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation on the Imidazole Core
Modern cross-coupling reactions provide powerful tools for building molecular complexity. To utilize these methods, the imidazole core of this compound would first need to be halogenated, for instance, at the C-4 position. Halogenation of 2-amino-heterocycles like thiazoles is a known process and can proceed via an addition-elimination mechanism. nih.govrsc.org Once a halo-imidazole derivative is obtained (e.g., 4-bromo-5-(2-nitrophenyl)-1H-imidazol-2-amine), it can serve as a substrate for various palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction couples the halo-imidazole with an organoboron reagent (boronic acid or ester) to form a new C-C bond. It is highly versatile, tolerates a wide range of functional groups, and can be used to introduce new aryl, heteroaryl, or alkyl groups at the C-4 position. researchgate.netnih.govlibretexts.org
Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the halo-imidazole with a primary or secondary amine. This method is a direct way to synthesize more complex N-substituted 2,4-diaminoimidazole derivatives. libretexts.orgwikipedia.orgresearchgate.net
Table 2: Representative Cross-Coupling Reactions on a Hypothesized 4-Bromo-imidazole Substrate
Reaction Coupling Partner Catalyst/Ligand Base Product Type Reference Suzuki-Miyaura Arylboronic Acid (Ar-B(OH)₂) Pd(PPh₃)₄ or Pd(dppf)Cl₂ Na₂CO₃ or K₂CO₃ 4-Aryl-imidazole [4, 26] Buchwald-Hartwig Amine (R₂NH) Pd₂(dba)₃ / XPhos or BINAP NaOtBu or K₃PO₄ 4-Amino-imidazole [1, 7] Heck Coupling Alkene (H₂C=CHR) Pd(OAc)₂ / P(o-tol)₃ Et₃N 4-Vinyl-imidazole nih.gov
Note: This table is illustrative for a 4-halo-imidazole derivative, as successful cross-coupling requires a halide or triflate leaving group on the ring.
Development of Structure-Reactivity Relationships within a Series of Analogues
The reactivity of this compound is governed by the interplay of its constituent parts. Altering substituents allows for the fine-tuning of its chemical properties.
Electronic Effects: The strong electron-withdrawing nature of the nitro group decreases the electron density throughout the molecule. This reduces the basicity of the imidazole nitrogens and the nucleophilicity of the 2-amino group. Conversely, reduction of the nitro group to an electron-donating amino group would significantly increase the nucleophilicity of all nitrogen atoms and activate the imidazole ring towards electrophilic attack.
Selectivity: The regioselectivity of functionalization is influenced by both electronic and steric factors. For example, in the N-alkylation of the imidazole ring, the steric bulk of the ortho-nitrophenyl group may direct incoming electrophiles to the more accessible N-1 nitrogen over the N-3 nitrogen.
Kinetics: The rate of reactions is directly tied to these electronic effects. For instance, the rate of SNAr on the phenyl ring is accelerated by the nitro group. The kinetics of cross-coupling reactions on a halogenated imidazole core would be influenced by the electronic nature of the substituents on both coupling partners and the choice of palladium catalyst and ligand. researchgate.net The planarity between the phenyl and imidazole rings, which affects electronic conjugation, can also influence reactivity. youtube.com
By systematically creating analogues—for instance, by replacing the nitro group with other functionalities (e.g., -CN, -CF₃, -OMe) or by introducing substituents at the C-4 position via cross-coupling—one can establish clear structure-reactivity relationships. These relationships are crucial for controlling reaction outcomes and designing molecules with specific material properties.
Exploration of Non Biological Research Applications
Potential as Ligands in Coordination Chemistry and Catalysis
The 2-aminoimidazole scaffold is a well-established ligand in coordination chemistry, capable of forming stable complexes with a variety of transition metals. mdpi.com The presence of both an amino group and imidazole (B134444) nitrogen atoms in 5-(2-nitrophenyl)-1H-imidazol-2-amine provides multiple coordination sites, allowing it to act as a versatile ligand.
Design of Metal Complexes for Organic Transformations
The design of metal complexes with this compound could lead to novel catalysts for a range of organic transformations. The electronic properties of the ligand, influenced by the electron-withdrawing nitro group on the phenyl ring, can play a crucial role in the catalytic activity of its metal complexes. nih.gov Research on related benzimidazole (B57391) derivatives has shown that their metal complexes can exhibit significant catalytic activity. nih.govnih.gov For instance, metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole are noted for their potential in various catalytic processes. nih.gov Similarly, palladium complexes of nitrophenyl-substituted pyrazoles have been used as catalysts in Mizoroki–Heck C-C coupling reactions. researchgate.net It is plausible that metal complexes of this compound could also serve as effective catalysts in cross-coupling reactions and other organic syntheses. The synthesis of such complexes would likely involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.govniscpr.res.in
Investigation of Catalyst Activity and Selectivity
The investigation into the catalyst activity and selectivity of metal complexes derived from this compound would be a critical area of research. The steric and electronic environment provided by the ligand can significantly influence the efficiency and selectivity of the catalytic reaction. The presence of the nitro group can modulate the electronic properties of the metal center, thereby affecting its catalytic performance. nih.gov The activity of such catalysts could be evaluated in various organic reactions, such as hydrogenation, oxidation, and carbon-carbon bond-forming reactions. niscpr.res.in For example, group 5 metal complexes have been explored for their utility in catalyzing the α-alkylation of secondary amines. google.com
Advanced Materials Science Applications
The unique structural and electronic features of this compound also make it a candidate for applications in materials science.
Photoactive or Optoelectronic Materials
Imidazole and its derivatives are known to be important in photophysics and photochemistry. nih.gov The combination of the imidazole ring and the nitrophenyl group in this compound suggests potential for photoactive or optoelectronic properties. The nitro group is a well-known chromophore, and its presence could lead to interesting photophysical behaviors, such as fluorescence or phosphorescence, especially upon coordination to metal ions. Research on related 2-(2′-aminophenyl)benzothiazole derivatives has highlighted their tunable photophysical properties and applications in light-emitting processes. nih.gov This suggests that derivatives of this compound could be explored for the development of new photoactive materials.
Components in Self-Assembled Systems
The ability of the 2-aminoimidazole moiety to participate in hydrogen bonding makes this compound a potential building block for the construction of self-assembled systems. Supramolecular structures can be formed through non-covalent interactions, leading to materials with ordered architectures and specific functions. The planar nature of the imidazole ring and the potential for π-π stacking interactions from the phenyl ring could further contribute to the stability of such assemblies.
Use as Synthetic Intermediates for Complex Molecular Architectures
The compound this compound can serve as a valuable synthetic intermediate for the construction of more complex molecules. bldpharm.com The presence of multiple reactive sites—the amino group, the nitro group, and the imidazole ring—allows for a variety of chemical transformations.
The amino group can be readily functionalized, for example, through acylation or alkylation, to introduce new molecular fragments. The nitro group is a versatile functional group that can be reduced to an amino group, which can then undergo further reactions, such as diazotization or condensation with carbonyl compounds. nih.gov This versatility makes nitro compounds valuable building blocks in organic synthesis. nih.gov
Furthermore, the imidazole core itself can be a scaffold for the synthesis of various heterocyclic compounds. researchgate.net For instance, 5-amino-N-substituted pyrazoles, which are structurally related to the target compound, are used as building blocks for a wide range of bioactive molecules. scirp.orgscirp.org Similarly, enaminones derived from pyrazoles serve as key intermediates in the synthesis of other heterocyclic systems. nih.gov The reactivity of the 2-aminoimidazole moiety allows for its incorporation into larger, more complex molecular frameworks, making this compound a promising starting material for the synthesis of novel compounds with potential applications in various areas of chemistry.
Application as Probes for Chemical Reaction Studies
The unique electronic properties conferred by the nitro group and the imidazole ring make nitrophenyl-imidazole derivatives excellent candidates for use as probes in studying chemical reactions. These compounds can act as indicators or sensors, often exhibiting a detectable change in their physical properties, such as color or fluorescence, upon interaction with a specific analyte or upon a change in the chemical environment.
A pertinent example is the study of the imidazole derivative (4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxy-6-nitrophenol), designated as IMD-1, which has been synthesized and evaluated as a colorimetric chemosensor for amines. researchgate.net Research has demonstrated that the presence of a nitro group on the phenyl ring of the imidazole derivative significantly enhances its ability to detect amines. researchgate.net When tested, IMD-1 showed a rapid and distinct color change from light orange to dark orange upon exposure to butylamine, a reaction that is easily observable with the naked eye. researchgate.net This sensing mechanism is believed to occur through hydrogen bond interactions between the imidazole derivative and the amine. researchgate.net
The study determined a quantitative detection limit of 1.03 x 10⁻⁴ M for butylamine, showcasing its sensitivity. researchgate.net This capability is particularly valuable for monitoring the decomposition of amino acids in food products, which leads to the formation of biogenic and volatile amines. researchgate.net The successful application of IMD-1 as an amine sensor suggests a strong potential for this compound to be similarly employed as a probe, given its structural similarities. The presence of the 2-amino group on the imidazole ring could further influence its interaction and selectivity towards different analytes.
Interactive Data Table: Amine Sensing with a Nitrophenyl-Imidazole Derivative
| Compound | Analyte | Observed Change | Detection Limit (M) |
| (4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxy-6-nitrophenol) (IMD-1) | Butylamine | Color change (light orange to dark orange) | 1.03 x 10⁻⁴ |
Contribution to Environmental Chemistry Research
In the field of environmental chemistry, there is a continuous demand for sensitive and selective materials for the detection and potential remediation of pollutants. Imidazole-based compounds are being explored for these purposes. For instance, imidazole derivatives have been developed as fluorescent probes for the detection of heavy metal ions, which are significant environmental pollutants. rsc.org One such study developed a fluorescent probe, 2-(4-(1,3-dithian-2-yl)phenyl)-4,5-diphenyl-1H-imidazole, for the highly selective and sensitive detection of mercury ions (Hg²⁺). rsc.org This probe exhibited a "turn-off" fluorescence response in the presence of Hg²⁺ with a very low detection limit of 5.3 nM. rsc.org The application was even extended to bio-imaging of mercury ions in E. coli cells and use in Whatman filter paper-based test strips, demonstrating its versatility. rsc.org
Furthermore, the synthesis of novel dye molecules based on nitrophenyl-imidazole structures highlights their potential contribution to creating new sensing materials. In one study, 2-(4-nitrophenyl)1H-phenanthro[9,10-d]imidazole was used as a precursor to synthesize a series of azo dyes. researchgate.net The investigation of the photophysical properties of these dyes in different solvents is a critical step in developing materials for optical sensing applications. researchgate.net
Future Research Directions and Perspectives
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of complex heterocyclic compounds like "5-(2-nitrophenyl)-1H-imidazol-2-amine" can be significantly enhanced by the adoption of flow chemistry and automated synthesis platforms. Continuous flow processes offer superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for reactions involving nitrated compounds.
Future work should focus on developing a fully automated, multi-step flow synthesis of "this compound" and its derivatives. This would enable rapid library synthesis for screening purposes and facilitate process optimization. An automated platform could integrate reaction execution, work-up, and purification, significantly accelerating the discovery of new derivatives with desirable properties.
Table 1: Hypothetical Comparison of Batch vs. Flow Synthesis for a Key Synthetic Step
| Parameter | Traditional Batch Synthesis | Automated Flow Synthesis |
|---|---|---|
| Reaction Time | 8 - 12 hours | 15 - 30 minutes |
| Yield | 65% | >85% |
| Safety Profile | Potential for thermal runaway | Enhanced heat and mass transfer, improved safety |
| Scalability | Challenging | Readily scalable by extending operation time |
Machine Learning and AI in Predicting Synthesis Outcomes and Reactivity
Machine learning (ML) and artificial intelligence (AI) are set to revolutionize synthetic chemistry. For "this compound," ML models can be trained on existing reaction data for imidazoles and nitroaromatic compounds to predict the outcomes of novel synthetic routes. acs.orgrjptonline.org This predictive capability can guide chemists in selecting the most promising reaction conditions, thereby saving time and resources. princeton.edu
Future research should aim to develop a dedicated ML model for predicting the yield and regioselectivity of reactions involving the "this compound" scaffold. By inputting data on reactants, catalysts, solvents, and temperature, the model could provide a predicted yield, enabling in silico optimization before any experiments are conducted. acs.org
Table 2: Illustrative Data Input for a Machine Learning Model Predicting Reaction Yield
| Input Feature | Example Value |
|---|---|
| Substrate 1 | This compound |
| Reagent | Aryl halide |
| Catalyst | Palladium(II) acetate (B1210297) |
| Ligand | Xantphos |
| Base | Cesium carbonate |
| Solvent | Dioxane |
| Temperature (°C) | 110 |
| Predicted Yield (%) | Model Output |
Exploration of Novel Reactivity under Non-Conventional Conditions (e.g., mechanochemistry, electrochemistry)
Non-conventional reaction conditions such as mechanochemistry (ball-milling) and electrochemistry offer green and efficient alternatives to traditional solvent-based synthesis. mdpi.comnih.gov Mechanochemical synthesis of substituted imidazoles has been shown to be effective, often proceeding faster and with less waste than solution-phase reactions. mdpi.commdpi.com
The electrochemical reduction of the nitro group in "this compound" could lead to novel intramolecular cyclizations or serve as a key step in the synthesis of new fused heterocyclic systems. rsc.org Future studies should investigate the mechanochemical synthesis of this compound and explore its electrochemical behavior to unlock novel reaction pathways.
Development of High-Throughput Screening for Non-Biological Properties (e.g., catalytic activity, material performance)
While much of the focus on imidazole (B134444) derivatives has been on their biological activity, there is significant potential for non-biological applications. High-throughput screening (HTS) can be employed to rapidly assess libraries of "this compound" derivatives for properties such as catalytic activity in organic reactions or performance as components in advanced materials. For instance, the presence of multiple nitrogen atoms and the aromatic system suggests potential for these compounds to act as ligands in catalysis. researchgate.net
Future research should involve the design and synthesis of a diverse library of derivatives, followed by their screening in a variety of catalytic transformations (e.g., cross-coupling reactions, hydrogenations).
Table 3: Example of a High-Throughput Screening Plate Layout for Catalytic Activity
| Well | Derivative | Catalytic Reaction | Observed Conversion (%) |
|---|---|---|---|
| A1 | Parent Compound | Suzuki Coupling | 5 |
| A2 | Derivative 1 (R=Me) | Suzuki Coupling | 15 |
| A3 | Derivative 2 (R=Ph) | Suzuki Coupling | 45 |
| ... | ... | ... | ... |
Expanding the Scope of Derivatization to Access New Chemical Space
The "this compound" scaffold offers multiple points for derivatization, including the amino group, the imidazole ring nitrogens, and the aromatic rings. nih.govmdpi.comnih.gov A systematic exploration of these derivatization possibilities will grant access to a vast new chemical space. mdpi.com For example, the 2-amino group can be acylated, alkylated, or used as a handle for the construction of more complex structures. The nitro group can be reduced to an amine, which can then be further functionalized.
Future synthetic efforts should focus on creating a comprehensive library of derivatives by systematically modifying each part of the molecule. This will provide a rich collection of compounds for screening in various applications.
Interdisciplinary Research Bridging Organic Chemistry with Materials Science and Theoretical Physics
The intersection of organic chemistry with materials science and theoretical physics can lead to the discovery of novel materials with unique properties. The electronic characteristics of nitroaromatic compounds, for instance, have been a subject of theoretical studies. tandfonline.commdpi.comacs.org Quantum chemical calculations can be used to predict the electronic and photophysical properties of "this compound" and its derivatives. researchgate.netresearchgate.net
An interdisciplinary approach could involve theoretical physicists predicting properties such as non-linear optical response or semiconductor behavior, which would then guide organic chemists in synthesizing the most promising candidates for testing by materials scientists. This synergy could lead to the development of new organic electronic materials.
Q & A
Q. What are the standard synthetic protocols for 5-(2-nitrophenyl)-1H-imidazol-2-amine, and how can intermediates be purified?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving tert-butyl carbamate intermediates. For example, tert-butyl (1,1,1-trifluoro-3-oxo-3-(aryl)propan-2-yl)carbamate precursors are treated with trifluoroacetic acid (TFA) in dichloromethane (DCM) under ice-cooling, followed by room-temperature stirring. Purification is achieved using silica gel column chromatography with gradients of ethyl acetate/hexane. Key steps include monitoring via TLC and confirming purity via NMR (¹H/¹³C), IR, and HRMS .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 6.4–8.2 ppm) and carbon frameworks.
- IR Spectroscopy : Confirms functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹, nitro group at ~1520 cm⁻¹).
- HRMS : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography (if crystalline): Resolves 3D structure and hydrogen-bonding networks .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
- Methodological Answer : Use hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation) with a 6-311++G(d,p) basis set. Compute HOMO-LUMO gaps to assess reactivity, electrostatic potential maps for nucleophilic/electrophilic sites, and vibrational frequencies to compare with experimental IR. Validate results against experimental NMR chemical shifts using gauge-including atomic orbital (GIAO) methods .
Q. What strategies resolve contradictions between experimental and computational data for this compound?
- Methodological Answer :
- Functional Selection : Test multiple DFT functionals (e.g., B3LYP, M06-2X) to identify discrepancies in energy calculations.
- Solvent Effects : Incorporate solvent models (e.g., PCM or SMD) to improve agreement with solution-phase NMR or UV-Vis data.
- Conformational Sampling : Use molecular dynamics (MD) to explore rotameric states affecting spectroscopic predictions .
Q. How is X-ray crystallography applied to determine the crystal structure of this compound?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Index and integrate reflections with SHELXS.
- Refinement : Apply SHELXL for full-matrix least-squares refinement. Analyze hydrogen bonds (e.g., N–H···O/N interactions) using Mercury software.
- Validation : Check CIF files with PLATON for missed symmetry or disorder .
Q. What in vitro assays evaluate the anti-biofilm activity of this compound derivatives?
- Methodological Answer :
- Microdilution Assay : Determine minimum biofilm inhibitory concentration (MBIC) against Mycobacterium smegmatis or P. aeruginosa.
- Confocal Microscopy : Visualize biofilm disruption using SYTO9/propidium iodide staining.
- SAR Analysis : Modify substituents (e.g., nitro, trifluoromethyl) to correlate structure with potency .
Q. How do hydrogen-bonding patterns influence the supramolecular assembly of this compound?
- Methodological Answer : Perform graph-set analysis (Etter’s formalism) to classify motifs (e.g., R₂²(8) rings from N–H···N/O interactions). Use CrystalExplorer to quantify interaction energies (e.g., nitro group participation in π-stacking). Compare packing modes (herringbone vs. layered) across polymorphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
